Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate
Description
Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate is a complex spirocyclic compound featuring a 6-azaspiro[3.4]octane core. This structure is functionalized with a methyl ester at position 8, a 4-phenylpiperidine moiety, and an acryloyl (prop-2-enoyl) group. Spirocyclic architectures are prized in medicinal chemistry for their conformational rigidity, which can enhance target binding and metabolic stability.
Properties
IUPAC Name |
methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-3-20(27)25-14-12-24(13-15-25,18-8-5-4-6-9-18)22(29)26-16-19(21(28)30-2)23(17-26)10-7-11-23/h3-6,8-9,19H,1,7,10-17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRBCWKMYGYJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC12CCC2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Key reaction conditions may include the use of strong bases or acids, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and the use of automated systems to ensure consistency and purity. The process would be optimized to maximize yield and minimize waste, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: : Common reagents include halides (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential as a therapeutic agent.
Medicine: : Investigated for its pharmacological properties and possible use in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key structural distinctions among spirocyclic derivatives include:
- Spiro Ring System: The target compound’s 6-azaspiro[3.4]octane core differs from analogs like 7-oxa-9-aza-spiro[4.5]decane () and 6,7-diazaspiro[4.5]dec-9-ene (). Smaller spiro systems (e.g., [3.4] vs.
- Substituents :
- The 4-phenylpiperidine group introduces aromaticity and basicity, contrasting with pyridinylmethyl () or benzothiazolyl groups (). Piperidine’s basicity may enhance solubility in acidic environments, favoring protonation.
- The acryloyl group acts as a Michael acceptor, enabling covalent interactions with biological targets—a feature absent in cyclopropanecarbonyl () or benzyloxycarbonyl () substituents.
- Functional Groups: The methyl ester at position 8 differs from carboxamide derivatives (e.g., ’s 6-azaspiro[3.4]octane-8-carboxamide).
Biological Activity
Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure, which contributes to its unique biological activity. The molecular formula is , and it features a piperidine ring, which is known for its role in various biological systems.
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the piperidine moiety allows for potential interactions with neurotransmitter receptors, impacting neurological functions.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent activity compared to standard chemotherapeutics.
- Mechanism of Action : The anticancer effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- Animal Models : In rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal death.
- Biomarkers : Significant reductions in pro-inflammatory cytokines were noted, indicating a potential anti-inflammatory mechanism that could protect neuronal integrity.
Clinical Trials
A recent clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The trial reported manageable side effects and promising preliminary efficacy results, warranting further investigation into dosage optimization.
Comparative Studies
Comparative studies with known anticancer agents revealed that this compound exhibited superior selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
